molecular formula C15H13NO2 B073734 2-(4-Methoxyphenyl)isoindolin-1-one CAS No. 4778-82-9

2-(4-Methoxyphenyl)isoindolin-1-one

Cat. No.: B073734
CAS No.: 4778-82-9
M. Wt: 239.27 g/mol
InChI Key: XZCRJQBSQFTGQO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)isoindolin-1-one can be achieved through several methods. One common approach involves the multicomponent reaction of methyl 2-formylbenzoate with an amine and an isocyanide under acidic conditions . This method provides a straightforward and efficient route to obtain isoindolinone derivatives.

Another method involves the one-pot three-component reaction of 2-formylbenzoic acid, primary amines, and secondary phosphine oxides . This reaction is carried out under catalyst-free, mild conditions and results in the formation of 3-oxoisoindolin-1-ylphosphine oxides.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)isoindolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield oxo derivatives, while substitution reactions can produce a wide range of functionalized isoindolinone derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to multiple receptors and enzymes, modulating their functions . The exact molecular targets and pathways involved vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-(4-Methoxyphenyl)isoindolin-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities and applications.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2/c1-18-13-8-6-12(7-9-13)16-10-11-4-2-3-5-14(11)15(16)17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCRJQBSQFTGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356704
Record name 2-(4-Methoxy-phenyl)-2,3-dihydro-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4778-82-9
Record name 2-(4-Methoxy-phenyl)-2,3-dihydro-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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